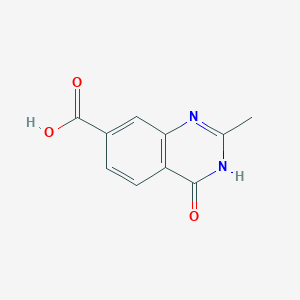
2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid, also known as MQCA, is an organic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MQCA is a heterocyclic compound that contains a quinazoline ring structure, which is a common scaffold found in many biologically active compounds.
科学的研究の応用
Antibacterial Applications
Antibacterial Potency : 2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid derivatives have shown significant antibacterial activity. For instance, compounds with oxazole substituents, including a 2-methyl group, demonstrated notable in vitro antibacterial potency, particularly against Gram-positive organisms, highlighting their potential as antibacterial agents (Cooper, Klock, Chu, & Fernandes, 1990). Moreover, specific derivatives such as 7-(trans-3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid showcased potent activity against a broad spectrum of both gram-positive and gram-negative bacteria, including challenging strains like Pseudomonas aeruginosa (Miyamoto, Ueda, Otsuka, Aki, Tamaoka, Tominaga, & Nakagawa, 1990).
Chemical Synthesis and Modifications
Synthesis and Structural Insights : The synthesis of this compound and its derivatives has been explored, providing valuable insights into their chemical structure and potential modifications for enhanced biological activity. Studies have detailed the synthetic routes and structural requirements for antagonist activity against the glycine site on the NMDA receptor, indicating the importance of specific substituents for binding efficacy (Carling, Leeson, Moseley, Baker, Foster, Grimwood, Kemp, & Marshall, 1992). Additionally, innovative synthetic methods have led to the development of compounds with oral antiallergy activity, showcasing the versatility of this chemical scaffold in medicinal chemistry (Althuis, Moore, & Hess, 1979).
Therapeutic and Biological Implications
Anticancer Potential : Research has also delved into the anticancer potential of this compound derivatives. For example, the synthesis and biological evaluation of certain derivatives have been investigated for their activity against breast cancer, demonstrating significant anticancer effects against the MCF-7 cell line, which suggests potential therapeutic applications in oncology (Gaber, Alsanie, Alhomrani, Alamri, El‐Deen, & Refat, 2021).
作用機序
Safety and Hazards
The safety information for “2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
将来の方向性
The future directions for the research and development of “2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid” and other quinazoline derivatives are likely to focus on their potential therapeutic applications. Given their wide range of biological activities, these compounds could be further explored for their potential use in the treatment of various diseases .
特性
IUPAC Name |
2-methyl-4-oxo-3H-quinazoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-5-11-8-4-6(10(14)15)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,14,15)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXWUPHHVFCADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)C(=O)O)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773057-18-4 |
Source


|
| Record name | 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

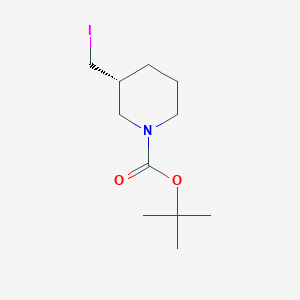
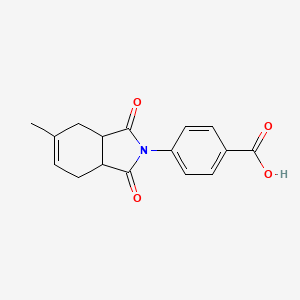
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2527859.png)


![4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide](/img/structure/B2527863.png)
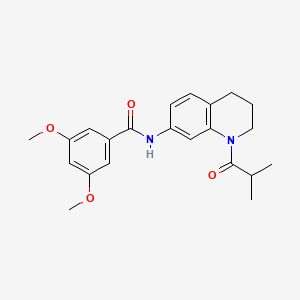
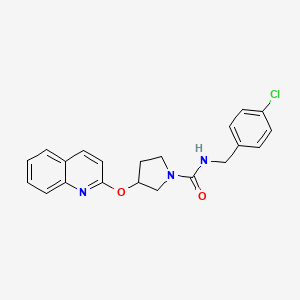
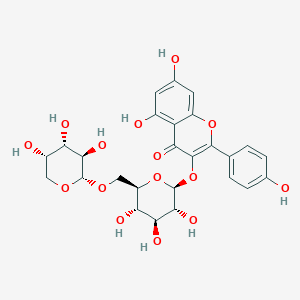
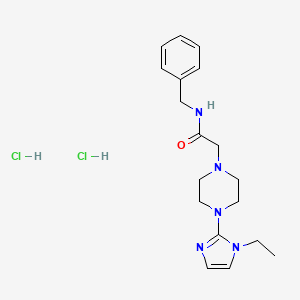
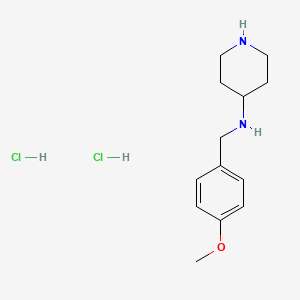
methylene]malonate](/img/structure/B2527873.png)
![6-[2-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2527876.png)
